N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]benzamide
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Overview
Description
N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]benzamide typically involves multiple steps. One common route includes the reaction of 4-ethylpiperazine with a sulfonyl chloride derivative, followed by coupling with a methoxy-substituted benzoyl chloride. The reaction conditions often require the use of organic solvents like dichloromethane and bases such as triethylamine to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action for N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-methylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]benzamide
- N-[5-(4-isopropylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]benzamide
Uniqueness
N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]benzamide is unique due to its specific ethylpiperazine moiety, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds that may have different substituents on the piperazine ring.
Properties
IUPAC Name |
N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-3-22-11-13-23(14-12-22)28(25,26)17-9-10-19(27-2)18(15-17)21-20(24)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCYNRZMVXHQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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